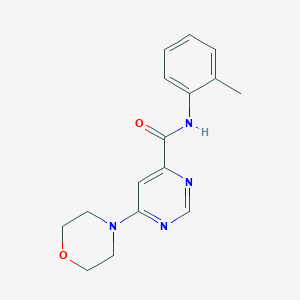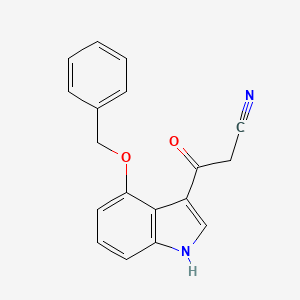![molecular formula C32H24N4O6 B2778756 3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE CAS No. 476321-84-3](/img/structure/B2778756.png)
3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE is a complex organic compound known for its applications in various scientific fields. This compound is characterized by the presence of multiple pyrrolidinone groups, which are known for their reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE typically involves the coupling of pyrrolidinone derivatives with aromatic amines. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry and materials science.
Biology: Employed in the study of protein-protein interactions through crosslinking mass spectrometry (XL-MS).
Medicine: Investigated for its potential as an anticonvulsant and in pain management.
Industry: Utilized in the development of novel drug delivery systems and as a component in advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE involves its ability to form stable amide bonds with various biomolecules. This property makes it an effective crosslinking agent, facilitating the study of protein structures and interactions. The compound targets lysine residues in proteins, forming covalent bonds that stabilize protein complexes .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another protein crosslinker used in similar applications.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: A mass spectrometry-cleavable crosslinker for studying protein-protein interactions.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Used in photoaffinity labeling studies.
Uniqueness
3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE is unique due to its dual pyrrolidinone groups, which enhance its reactivity and versatility in forming stable crosslinks. This makes it particularly valuable in applications requiring precise and stable protein modifications .
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N4O6/c37-27-11-12-28(38)35(27)23-9-3-7-21(15-23)31(41)33-25-17-19-5-1-2-6-20(19)18-26(25)34-32(42)22-8-4-10-24(16-22)36-29(39)13-14-30(36)40/h1-10,15-18H,11-14H2,(H,33,41)(H,34,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQXYECZHNQRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2778675.png)
![N-(butan-2-yl)-3-(2-{[(4-ethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2778676.png)
![N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2778677.png)
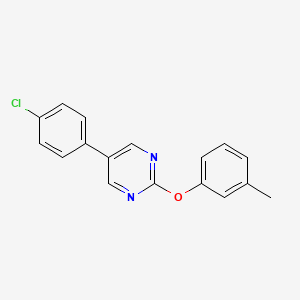

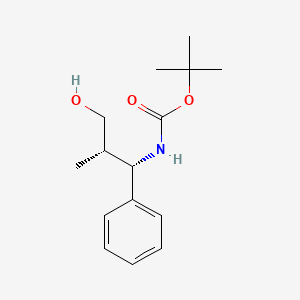
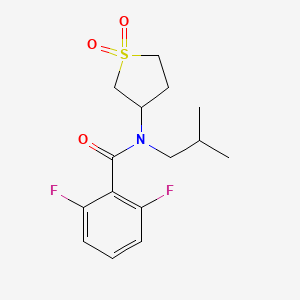
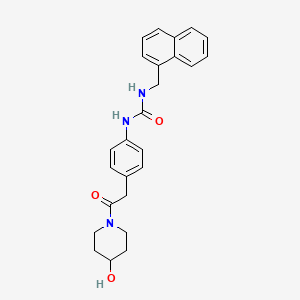
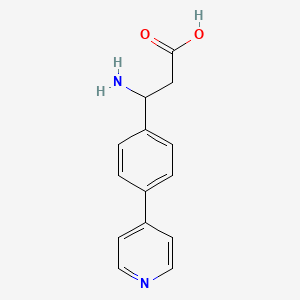
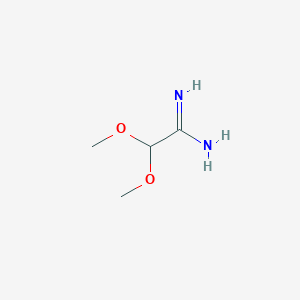
![5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2778693.png)
